

Application Notes and Protocols for 4-Methylphenethyl Alcohol in Perfumery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(4-Methylphenyl)ethanol

Cat. No.: B147315

[Get Quote](#)

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 4-Methylphenethyl alcohol (CAS No. 699-02-5) as a fragrance ingredient. It details the compound's physicochemical and organoleptic properties, offers step-by-step protocols for its evaluation and incorporation into fragrance formulations, outlines analytical methods for quality control, and discusses stability and safety considerations. The protocols are designed to be self-validating, with a focus on the scientific rationale behind experimental choices.

Introduction and Compound Profile

4-Methylphenethyl alcohol, also known as 2-(p-Tolyl)ethanol, is an aryl alkyl alcohol that serves as a valuable ingredient in the perfumer's palette.^{[1][2]} Structurally, it is a derivative of phenethyl alcohol, a classic floral fragrance molecule, with the addition of a methyl group on the para position of the benzene ring.^[3] This seemingly minor structural modification significantly influences its olfactory character, lending it unique nuances that distinguish it from its parent compound. Its primary application lies within the fragrance and cosmetics industries, where it is utilized for its distinct floral aroma.^{[4][5]} This guide will elucidate the technical considerations for its effective and safe use.

Physicochemical Properties

The physical and chemical properties of a fragrance ingredient are critical determinants of its behavior in a formulation, affecting everything from solubility and stability to evaporation rate. The key properties of 4-Methylphenethyl alcohol are summarized below.

Property	Value	Source(s)
CAS Number	699-02-5	[6][7]
Molecular Formula	C ₉ H ₁₂ O	[6][7][8]
Molecular Weight	136.19 g/mol	[5][6]
Appearance	Colorless to light yellow liquid	[5][9]
Boiling Point	244-245 °C (lit.)	[5][10]
Density	0.978 g/mL at 25 °C (lit.)	[10][11]
Refractive Index	n _{20/D} 1.526 (lit.)	[10][11]
Flash Point	107.0 °C (224.6 °F) - closed cup	[3][5][10]
Solubility	Soluble in ethanol and organic solvents; slightly soluble in water.	[6][9]
Purity	Typically >98% (GC)	[5][10][12]

Organoleptic Profile

The olfactory character of 4-Methylphenethyl alcohol is predominantly floral.^[6] Its scent is often described as a complex floral bouquet with prominent notes of rose, hyacinth, and green nuances.^[6] The presence of the methyl group imparts a subtle cresol-like, honeyed sweetness that adds warmth and complexity compared to the cleaner rose character of standard phenethyl alcohol. Its slow evaporation rate makes it a tenacious heart note in a fragrance composition, helping to bridge the transition from the more volatile top notes to the heavy base notes.

Application in Fragrance Formulation

4-Methylphenethyl alcohol is a versatile floral modifier. It is rarely used as the sole floral component but excels at enhancing and adding complexity to rose, hyacinth, and other white floral accords. Its stability and substantive nature make it suitable for a wide range of product applications, from fine fragrances to personal care products. Recommended usage levels can

be up to 0.05% in a fragrance concentrate, though this is highly dependent on the desired effect and overall composition.[\[13\]](#)

Protocol 1: Organoleptic Evaluation of Raw Material

Objective: To systematically evaluate the olfactory profile of a new batch of 4-Methylphenethyl alcohol to ensure it meets quality standards before formulation.

Rationale: The human nose is the most sensitive instrument for detecting subtle variations in aroma chemicals that may not be apparent in standard analytical tests.[\[14\]](#) This protocol establishes a standardized method for evaluation. Ethanol is used as the solvent due to its widespread use in perfumery and its relatively neutral odor profile, which allows the character of the material to be assessed without significant interference.[\[15\]](#)[\[16\]](#) Evaluation over time is critical to understand the ingredient's evaporation curve and how its character evolves from the initial top notes to the lingering dry-down.

Materials:

- 4-Methylphenethyl alcohol sample
- Perfumer's ethanol (95% or SDA 40B)
- Glass beakers and graduated cylinders
- Volumetric flasks
- Pipettes
- Standard perfumer's smelling strips (blotters)
- Stopwatch or timer

Procedure:

- Preparation of a 10% Solution: Prepare a 10% (w/w) solution of 4-Methylphenethyl alcohol in perfumer's ethanol. For example, weigh 1.0 g of the alcohol into a small beaker and add 9.0 g of ethanol. Stir until fully dissolved. Causality: A 10% dilution is standard for many aroma

chemicals, as it reduces the intensity to a level that is easier to evaluate without causing olfactory fatigue.

- Initial Dip: Dip a clean smelling strip approximately 1 cm into the 10% solution. Remove the strip and allow the excess to drip off.
- Initial Evaluation (Top Note): Immediately after dipping, wave the strip about 5-10 cm from your nose and evaluate the initial impression. Record detailed notes on the character (e.g., floral, green, sweet), intensity, and any off-notes.
- Timed Evaluations (Heart to Base Notes): Place the smelling strip on a labeled holder. Evaluate the scent again at timed intervals: 5 minutes, 30 minutes, 1 hour, 4 hours, and 24 hours.
- Data Recording: At each time point, record detailed olfactory descriptors. Note how the character changes. Does the initial green note fade? Does the honeyed sweetness become more prominent? Compare these notes to a retained standard from a previously approved batch.

Protocol 2: Incorporation into a Model Eau de Toilette Formulation

Objective: To demonstrate the application of 4-Methylphenethyl alcohol within a simple floral fragrance structure.

Rationale: This protocol illustrates how 4-Methylphenethyl alcohol functions as a heart note to support and modify other floral ingredients. The structure follows a classic top-middle-base pyramid. Ethanol acts as the carrier and solvent, allowing the fragrance oils to blend and diffuse upon application.[15][16]

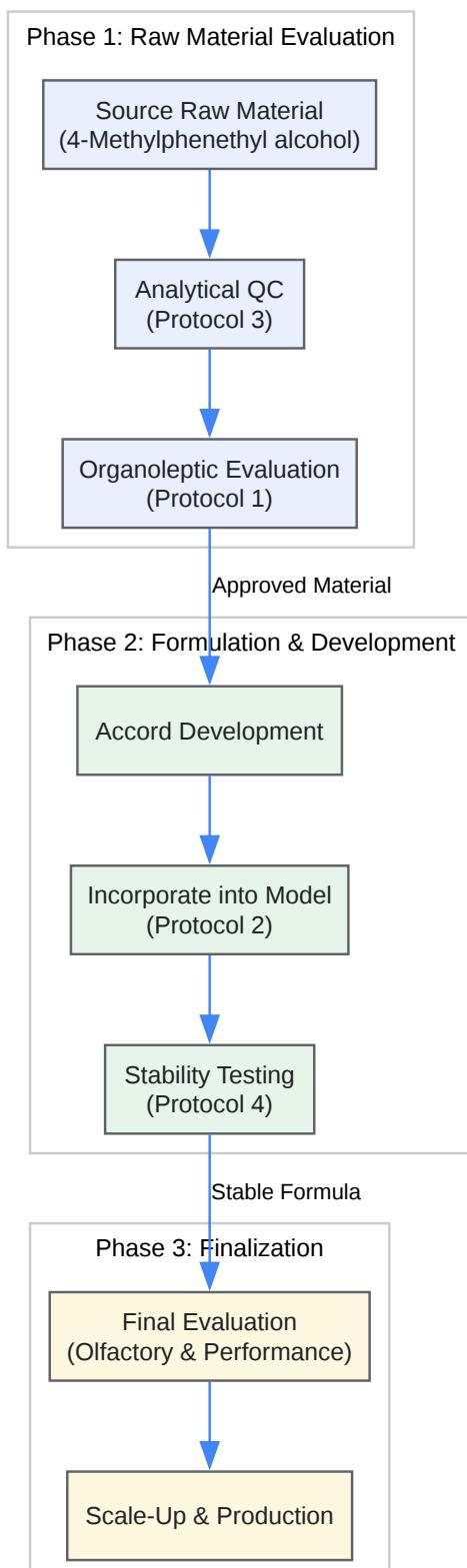
Materials:

- 4-Methylphenethyl alcohol
- Other fragrance ingredients (e.g., Phenethyl alcohol, Linalool, Hedione®, Galaxolide®)
- Perfumer's ethanol (SDA 40B)

- Glass beaker
- Digital scale (0.001 g precision)
- Glass stirring rod
- Amber glass bottle for storage

Model Formulation (Simple Rose Accord):

Ingredient	Function	Parts (w/w)
Linalool	Top Note (Fresh, Floral)	10
Phenethyl alcohol	Heart Note (Clean Rose)	30
4-Methylphenethyl alcohol	Heart Note (Complex Rose/Hyacinth)	5
Hedione® (Methyl Dihydrojasmonate)	Heart Note (Jasmine, Booster)	20
Galaxolide® (50% in IPM)	Base Note (Musk, Fixative)	15
Total Concentrate		80


Procedure:

- Compounding the Concentrate: In a glass beaker on a digital scale, weigh each ingredient of the concentrate precisely, starting with the most viscous materials.
- Mixing: Gently stir the mixture with a glass rod until a homogenous solution is formed.
- Dilution to Eau de Toilette (EDT): Create an EDT at 15% concentration. For a 50 g batch, combine 7.5 g of the fragrance concentrate with 42.5 g of perfumer's ethanol.
- Maceration: Seal the bottle and allow the mixture to macerate (age) in a cool, dark place for at least 48 hours, and preferably 1-2 weeks.[\[17\]](#) Causality: Maceration allows the fragrance molecules to fully blend and stabilize, often resulting in a smoother, more cohesive scent profile. Any potential reactions, such as acetal formation, can reach equilibrium.[\[18\]](#)

- Chilling and Filtering (Optional): If natural ingredients were used that might contain waxes, the solution can be chilled to approximately 4°C for 24 hours to precipitate these waxes, followed by filtration to ensure clarity.[17]
- Final Evaluation: After maceration, evaluate the final fragrance on skin and a smelling strip.

Visualization: Fragrance Development Workflow

The following diagram illustrates the logical flow from raw material assessment to the final fragrance creation.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fragrance material review on $\alpha,\alpha,4$ -trimethylphenethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Fragrance material review on β -methylphenethyl alcohol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 4-Methylphenethyl alcohol 99 699-02-5 [sigmaaldrich.com]
- 4. chemicalbull.com [chemicalbull.com]
- 5. m.indiamart.com [m.indiamart.com]
- 6. scent.vn [scent.vn]
- 7. scbt.com [scbt.com]
- 8. spectrabase.com [spectrabase.com]
- 9. chemicalbull.com [chemicalbull.com]
- 10. 4-甲基苯乙醇 99% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 4-Methylphenethyl alcohol, CAS No. 699-02-5 - iChemical [ichemical.com]
- 12. calpaclab.com [calpaclab.com]
- 13. 2-para-cresyl ethanol, 699-02-5 [thegoodscentscompany.com]
- 14. media.fupress.com [media.fupress.com]
- 15. jasmine-perfumes.com.tr [jasmine-perfumes.com.tr]
- 16. sobfragrance.com [sobfragrance.com]
- 17. orchadia.org [orchadia.org]
- 18. img.cosmeticsandtoiletries.com [img.cosmeticsandtoiletries.com]
- To cite this document: BenchChem. [Application Notes and Protocols for 4-Methylphenethyl Alcohol in Perfumery]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b147315#4-methylphenethyl-alcohol-as-a-fragrance-ingredient-in-perfumery>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com